molecular formula C21H27N3O5S B2951305 N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251680-42-8

N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2951305
CAS No.: 1251680-42-8
M. Wt: 433.52
InChI Key: DAIFOOQYHHMRGE-UHFFFAOYSA-N
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Description

N-(3-Methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a synthetic small molecule characterized by three key structural motifs:

  • A 3-methoxybenzyl group attached to the acetamide nitrogen.
  • A 2-oxopyridin-1(2H)-yl heterocyclic core linked via a methylene bridge.
  • A sulfonyl group connected to a 4-methylpiperidine moiety at the pyridinone’s 3-position.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O5S/c1-16-8-11-24(12-9-16)30(27,28)19-7-4-10-23(21(19)26)15-20(25)22-14-17-5-3-6-18(13-17)29-2/h3-7,10,13,16H,8-9,11-12,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIFOOQYHHMRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxybenzyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a methoxybenzyl group, a piperidine moiety, and a pyridine derivative. This structural diversity is believed to contribute to its multifaceted biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer types by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which may be mediated through the modulation of pro-inflammatory cytokines and pathways.
  • Neuroprotective Activity : Given its piperidine component, there is interest in its potential neuroprotective effects, possibly through the regulation of neurotransmitter systems.

Anticancer Activity

A study published in Phytotherapy Research highlighted that derivatives similar to this compound exhibited significant anticancer activity by promoting apoptosis in cancer cells and inhibiting tumor growth in vivo models .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.5Apoptosis induction
A549 (Lung)12.3Cell cycle arrest
HeLa (Cervical)10.7Caspase activation

Neuropharmacological Effects

In studies focusing on neuropharmacological applications, compounds with similar structures have been shown to enhance cognitive functions and exhibit protective effects against neurodegenerative diseases. This is potentially linked to their ability to modulate cholinergic and dopaminergic systems.

Case Studies

  • Osteoporosis Model : In a study involving ovariectomized mice, a related compound was found to promote bone formation via the Wnt/β-catenin signaling pathway, suggesting that similar derivatives might have implications for treating osteoporosis .
  • Inflammatory Models : Another study demonstrated that compounds with structural similarities could significantly reduce inflammation markers in animal models of arthritis, indicating potential therapeutic applications for inflammatory diseases .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)-2-{3-[(4-Methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide (ChemDiv ID: P158-1058)

  • Key Differences : The 3-methoxybenzyl group in the target compound is replaced with a 4-methoxyphenyl moiety.
  • Molecular Formula : C₂₀H₂₅N₃O₅S (vs. C₂₁H₂₅N₃O₅S for the target compound).
  • This analog is available for screening but lacks disclosed activity data .

N-(4-Bromophenyl)-2-[5-(3-Methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

  • Key Differences: Features a pyridazinone core instead of pyridinone and a 4-bromophenyl acetamide substituent.
  • Activity: Acts as a mixed FPR1/FPR2 ligand, inducing calcium mobilization and chemotaxis in neutrophils. The pyridazinone ring may confer distinct electronic properties compared to pyridinone derivatives .

Analogs with Heterocyclic Core Modifications

N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1 in )

  • Key Differences : Replaces the 3-methoxybenzyl and sulfonyl-piperidine groups with a simple benzyl group and uses a propanamide linker instead of acetamide.
  • Activity: A lead β1i immunoproteasome inhibitor with Ki values in the low micromolar range. Molecular dynamics (MD) simulations revealed stable binding via interactions with Phe31 and Lys33. The shorter linker in the target compound may affect conformational flexibility .

N-(4-Methoxybenzyl)-2-(3-(4-Methylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide (CAS 1282110-93-3)

  • Key Differences: Substitutes the pyridinone ring with a pyridazinone and lacks the sulfonyl group.

Analogs with Sulfonyl Group Variations

2-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (CAS 874587-83-4)

  • Key Differences: Incorporates a benzisothiazol-3-one ring instead of pyridinone and positions the sulfonyl group on a phenyl ring.
  • Molecular Weight : 477.55 g/mol (vs. ~453 g/mol for the target compound).

Immunoproteasome Inhibition

  • Lead Compound () : N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) showed superior β1i inhibition (Ki ~0.5 µM) compared to analogs with shorter linkers (e.g., compound 2: acetamide linker, lower stability in BPMD simulations). The target compound’s 3-methoxybenzyl group may improve selectivity over off-target proteasomes .

Kinase and Receptor Modulation

  • Pyridazinone Derivatives (): Demonstrated FPR2 agonism, suggesting the pyridinone/sulfonyl-piperidine motif in the target compound could similarly target G-protein-coupled receptors (GPCRs).
  • Patent Compounds (–6): Sulfonyl-pyridinone derivatives linked to p38 MAP kinase inhibition highlight the scaffold’s versatility in targeting inflammatory pathways .

Physicochemical and Pharmacokinetic Considerations

Parameter Target Compound P158-1058 CAS 874587-83-4
Molecular Weight ~453 g/mol 407.5 g/mol 477.55 g/mol
LogP (Predicted) ~2.1 ~1.8 ~2.5
Hydrogen Bond Acceptors 8 7 9
Key Structural Motifs 3-MeO-benzyl, sulfonyl-piperidine 4-MeO-phenyl, sulfonyl-piperidine Benzisothiazolone, sulfonyl-piperidine
  • Solubility : The 3-methoxybenzyl group in the target compound may reduce aqueous solubility compared to smaller aryl substituents (e.g., 4-methoxyphenyl in P158-1058).
  • Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism, but the 4-methylpiperidine moiety could undergo N-demethylation .

Q & A

Q. What are the mechanistic implications of the compound’s metabolic stability in vitro?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Phase I metabolites (e.g., demethylation at the methoxy group) can be identified using isotopic labeling. Adjust the piperidine ring’s methylation to block metabolic hotspots .

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